Hydantoin, 3-(butoxymethyl)-5,5-diphenyl-
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Overview
Description
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydantoin derivatives, including 3-(butoxymethyl)-5,5-diphenyl-, can be synthesized through various methods. One common approach is the Bucherer–Bergs reaction, which involves the reaction of carbonyl compounds (aldehydes or ketones) with ammonium carbonate and potassium cyanide . This reaction typically occurs in aqueous ethanol at temperatures between 60-70°C .
Industrial Production Methods
Industrial production of hydantoins often involves optimizing the Bucherer–Bergs reaction for large-scale synthesis. This includes using more sustainable and environmentally friendly procedures, such as mechanochemical methods, which employ ball-milling techniques to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the hydantoin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hydantoin, 3-(butoxymethyl)-5,5-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit viral RNA synthesis and subgenomic replication, thereby exerting antiviral effects . Additionally, it may act on ion channels or receptors in the nervous system, contributing to its anticonvulsant activity .
Comparison with Similar Compounds
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- can be compared with other hydantoin derivatives such as:
Phenytoin: A well-known anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with a similar mechanism of action.
Nitrofurantoin: An antibiotic used to treat urinary tract infections.
The uniqueness of 3-(butoxymethyl)-5,5-diphenyl- lies in its specific substituents, which can influence its pharmacological properties and applications .
Properties
CAS No. |
27512-04-5 |
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Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(butoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-14-25-15-22-18(23)20(21-19(22)24,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,21,24) |
InChI Key |
KDHZUVZUDGYUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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